

CK1-IN-1: A Comparative Analysis of In Vitro and In Vivo Effects

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known in vitro and potential in vivo effects of **CK1-IN-1**, a dual inhibitor of Casein Kinase 1 (CK1) and Vaccinia-Related Kinase 1 (VRK1). While extensive in vitro characterization is available, direct in vivo studies on **CK1-IN-1** are limited. This guide bridges this gap by contextualizing its in vitro activity with the known biological roles of its targets and the observed in vivo effects of similar inhibitors and genetic knockdown models.

Data Presentation: Quantitative Analysis of CK1-IN-1 Inhibition

The primary in vitro activity of **CK1-IN-1** has been characterized by its potent inhibition of CK1 isoforms and VRK1. The available quantitative data is summarized below.

Target Kinase	Inhibition Metric	Value (nM)
CK1δ	IC50	17[1][2]
CK1ε	IC50	15[1][2]
VRK1	Ki	37.9[1][2]
ρ38α ΜΑΡΚ	IC50	73



Table 1: In Vitro Inhibitory Activity of **CK1-IN-1**. This table summarizes the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) of **CK1-IN-1** against its primary targets.

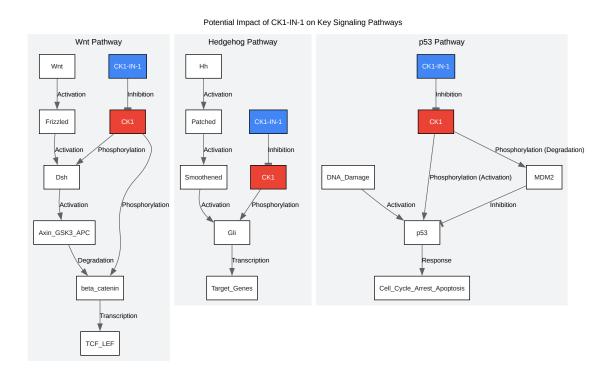
In Vitro Effects of CK1-IN-1

In vitro studies have established **CK1-IN-1** as a potent inhibitor of CK1 δ and CK1 ϵ . These isoforms are key regulators of numerous cellular processes. Inhibition of CK1 δ / ϵ can impact signaling pathways critical for cell proliferation, differentiation, and survival.

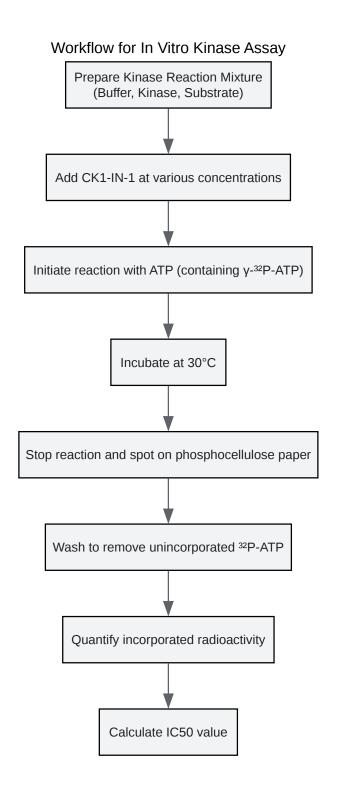
Signaling Pathways Modulated by CK1 Inhibition

CK1 isoforms are integral components of multiple signaling pathways, including the Wnt, Hedgehog, and p53 pathways. By inhibiting CK1, **CK1-IN-1** can theoretically modulate these pathways, leading to various cellular outcomes.









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